molecular formula C7H10O2 B1610579 2-Methoxycyclohex-2-enone CAS No. 23740-37-6

2-Methoxycyclohex-2-enone

Cat. No.: B1610579
CAS No.: 23740-37-6
M. Wt: 126.15 g/mol
InChI Key: KPVZWLCTHWRRNK-UHFFFAOYSA-N
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Description

2-Methoxycyclohex-2-enone is an organic compound with the molecular formula C7H10O2. It is a cyclic enone with a methoxy group attached to the second carbon of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxycyclohex-2-enone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include controlled temperature and pressure, along with the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxycyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclohexenones.

Scientific Research Applications

2-Methoxycyclohex-2-enone is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on its potential therapeutic properties, including anti-inflammatory and analgesic effects, is ongoing.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Methoxycyclohex-2-enone exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in metabolic processes. The methoxy group plays a crucial role in its reactivity, influencing the compound’s interaction with other molecules.

Comparison with Similar Compounds

  • 2-Methoxycyclopent-2-enone
  • 2-Methoxycyclohexanone
  • 3-Methoxycyclohex-2-enone

Comparison: 2-Methoxycyclohex-2-enone is unique due to its specific ring size and the position of the methoxy group. Compared to 2-Methoxycyclopent-2-enone, it has a larger ring, which affects its chemical reactivity and stability. When compared to 2-Methoxycyclohexanone, the presence of the double bond in this compound introduces additional reactivity, making it suitable for different types of chemical transformations.

Properties

IUPAC Name

2-methoxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7-5-3-2-4-6(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVZWLCTHWRRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500395
Record name 2-Methoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23740-37-6
Record name 2-Methoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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